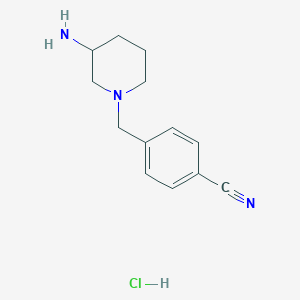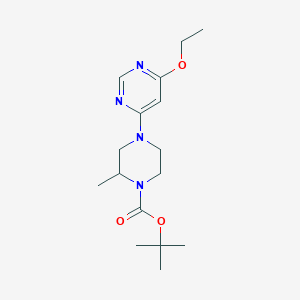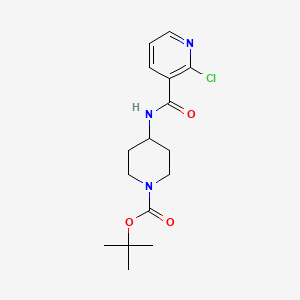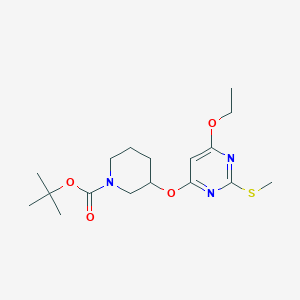![molecular formula C7H12N4 B3027722 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 1365969-24-9](/img/structure/B3027722.png)
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Vue d'ensemble
Description
“3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine” is a chemical compound . It is a white to pale yellow crystalline powder . This compound is an intermediate of Sitagliptin , which is primarily used in the synthesis process of pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .Molecular Structure Analysis
The molecular structure of “this compound” is complex . It is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex . The reaction involves the initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound to yield intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as a white to pale yellow crystalline powder . Its boiling point is predicted to be 508.6±60.0 °C .Applications De Recherche Scientifique
Synthesis and Central Nervous System Activity
- A study by Guryn, Pakulska, and Brzezińska (2001) focuses on the synthesis of 8-substituted derivatives of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine and their effects on the central nervous system. They found these compounds to have sedative activity, particularly compound IV-f, which exhibited the strongest effect (Guryn, R., Pakulska, W., & Brzezińska, E., 2001).
Chemical Synthesis Methods
- Xu, Wang, and Zhang (2001) describe the synthesis of a series of 3a,5-diaryl-1,3-diphenyl-3a,4,5,6-tetrahydro-3H-1,2,4-triazolo[4,3-a][1,5]benzo-diazepines via cycloaddition reactions, showcasing a method for creating derivatives of this compound (Xu, J., Wang, C., & Zhang, Q., 2001).
Vibrational Spectroscopic and Quantum Mechanical Study
- Kuruvilla et al. (2018) conducted a study on the spectroscopic properties of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, using FT-IR and FT-Raman techniques. Their results, which align with quantum mechanical methods, suggest potential biological activity of these compounds (Kuruvilla, T. K., Prasana, J., Muthu, S., & George, J., 2018).
Anxiolytic Activity Research
- Demchenko et al. (2020) investigated the anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. They found these compounds to exhibit anticonvulsant and anxiolytic activities without muscle relaxant effects, suggesting potential for use in tranquilizing applications (Demchenko, S. A., Yadlovskyi, O. E., Yudina, O. V., Tubaltseva, I., Fedchenkova, Yu. A., Bobkova, L., & Demchenko, А. М., 2020).
Acylation Studies
- Makei et al. (2004) explored the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, demonstrating its reaction with carboxylic acid anhydrides and chlorides to afford acylation products at specific positions. This research contributes to understanding the chemical properties and potential modifications of this compound class (Makei, A. P., Volovenko, Y., Nazarenko, K. G., & Tolmachev, A., 2004).
Safety and Hazards
The safety and hazards associated with “3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine” include the need to avoid heat, flames, and sparks . It should not be mixed with oxidizing agents . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .
Orientations Futures
The future directions for “3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine” could involve its use in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . It could also be used in the synthesis of other pharmaceuticals .
Mécanisme D'action
Target of Action
Similar compounds, such as triazepine derivatives, have been found to exhibit various pharmacological activities, suggesting potential interactions with a range of biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to act as potent adenosine receptor antagonists . This suggests that 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been found to exhibit anti-inflammatory activity by inhibiting tnf-α and il-6 cytokines , suggesting that this compound may also influence inflammatory pathways.
Result of Action
Similar compounds have been found to exhibit various pharmacological activities, such as antibacterial, antiviral, psychotropic, anticancer, and anti-inflammatory effects . This suggests that this compound may have similar effects.
Propriétés
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-6-9-10-7-8-4-2-3-5-11(6)7/h2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKBRSPRACWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158359 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-24-9 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


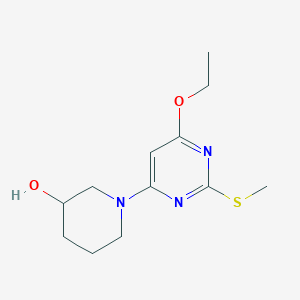

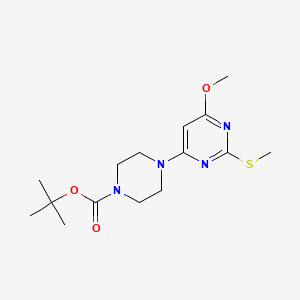

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)



